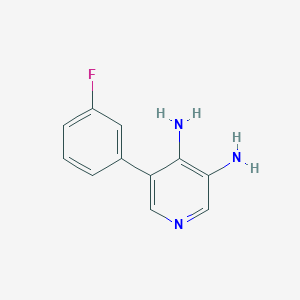

5-(3-Fluorophenyl)pyridine-3,4-diamine

Description

General Overview of Pyridine (B92270) Diamine Derivatives in Academic Contexts

Pyridine and its derivatives are fundamental scaffolds in organic and medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and functional materials. nih.govnih.gov The pyridine ring, a six-membered heteroaromatic ring containing one nitrogen atom, is an isostere of benzene (B151609). rsc.org The nitrogen atom imparts distinct properties, including basicity, polarity, and the ability to form hydrogen bonds, which are crucial for interactions with biological targets like enzymes and receptors. nih.govnih.gov Consequently, the pyridine nucleus is found in a vast array of FDA-approved drugs with diverse therapeutic applications, including anticancer, antiviral, and cardiovascular agents. rsc.orgnih.gov

Within the broad family of pyridine derivatives, pyridine diamines are particularly valuable as chemical intermediates. nbinno.com Compounds bearing a 1,2-diamine moiety, such as that in 5-(3-Fluorophenyl)pyridine-3,4-diamine, are versatile precursors for the synthesis of fused heterocyclic systems like pyridopyrazines and imidazopyridines. mdpi.comnih.gov These fused systems are of great interest for developing novel photovoltaic materials and biologically active compounds. mdpi.com The two amine groups provide multiple sites for functionalization, allowing chemists to construct intricate molecular architectures through reactions like condensations, cyclizations, and cross-coupling reactions. nbinno.com This synthetic versatility makes pyridine diamines crucial building blocks in the creation of complex molecules for advanced pharmaceutical candidates and other specialized applications. nbinno.comresearchgate.net

Significance of the Fluorophenyl Moiety in Chemical Synthesis

The incorporation of fluorine into organic molecules is a widely used strategy in modern drug design and materials science. mdpi.com Attaching a fluorophenyl group, a benzene ring substituted with one or more fluorine atoms, can significantly alter a molecule's properties. Fluorine is highly electronegative and has a small van der Waals radius, allowing it to replace hydrogen without causing significant steric hindrance. benthamscience.com

The introduction of a fluorophenyl moiety can influence several key parameters:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. This can enhance the metabolic stability of a drug, leading to a longer half-life in the body.

Lipophilicity: Fluorination generally increases the lipophilicity (fat-solubility) of a molecule. benthamscience.com This property affects how a compound is absorbed, distributed, metabolized, and excreted (ADME), and can improve its ability to cross cell membranes. nih.gov

Binding Affinity: The electronegativity of fluorine can alter the electronic profile of the aromatic ring, influencing interactions with biological targets. researchgate.net Fluorine can participate in electrostatic interactions and sometimes form hydrogen bonds, potentially leading to tighter and more specific binding to a receptor or enzyme. benthamscience.com

Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, which can be critical for optimal interaction with a binding site.

For these reasons, the fluorophenyl group is a common feature in many modern pharmaceuticals, including certain statins and kinase inhibitors. nih.govacs.org Its inclusion in a scaffold like this compound suggests a strategic design choice aimed at optimizing the resulting molecule's pharmacological or material properties.

Scope and Research Potential of this compound

This compound emerges as a specialized chemical building block with considerable potential for research and development, particularly in the synthesis of novel bioactive compounds. Its structure is a deliberate combination of a synthetically versatile pyridine diamine core and a property-modulating fluorophenyl group.

The primary research application for this compound is as an intermediate in multi-step organic synthesis. The adjacent amine groups on the pyridine ring are poised for cyclocondensation reactions with various electrophiles to form a range of fused heterocyclic systems. For example, reaction with α-dicarbonyl compounds can yield substituted pyridopyrazines, while reactions with carboxylic acids or their derivatives can lead to imidazo[4,5-c]pyridines. chemicalbook.com These resulting scaffolds are prevalent in medicinal chemistry and are investigated for various therapeutic targets. The 3-fluorophenyl substituent can be carried through these synthetic steps, imparting its beneficial properties to the final products.

The compound's potential is underscored by its availability as a research chemical and the existence of related structures in chemical literature, often as precursors to more complex molecules. bldpharm.comchemicalbook.com While specific, detailed research findings on this compound itself are not extensively published, its structural components point towards its utility in creating libraries of novel compounds for high-throughput screening in drug discovery programs. Its role is that of a key starting material for exploring new chemical space in the search for next-generation therapeutics and functional materials.

Chemical and Physical Properties of this compound

This is an interactive data table. You can sort and filter the data.

Data sourced from Guidechem. guidechem.comguidechem.com

Table of Mentioned Compounds

This is an interactive data table. You can sort and filter the data.

Structure

3D Structure

Properties

IUPAC Name |

5-(3-fluorophenyl)pyridine-3,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3/c12-8-3-1-2-7(4-8)9-5-15-6-10(13)11(9)14/h1-6H,13H2,(H2,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWZHORCIVVFBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CN=CC(=C2N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 3 Fluorophenyl Pyridine 3,4 Diamine and Analogues

Primary Synthetic Approaches to Pyridine-3,4-diamine Core Structures

The formation of the pyridine-3,4-diamine scaffold is a critical step. Methodologies for this synthesis range from the functionalization of pre-existing pyridine (B92270) rings to the de novo construction of the heterocyclic system.

While classical reductive amination involves the reaction of a carbonyl compound with an amine, the term can be extended to include the reduction of other nitrogen-containing functional groups to form amines. A primary route for the synthesis of pyridine-3,4-diamines is the reduction of a nitro-aminopyridine precursor. This transformation is a key step in creating the vicinal diamine arrangement on the pyridine ring.

A common and efficient method involves the catalytic hydrogenation of 3-nitro-4-aminopyridine. chemicalbook.com This process typically utilizes a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. chemicalbook.com The nitro group is selectively reduced to an amino group without affecting the existing amine or the pyridine ring. This method is advantageous due to its high yield and the clean nature of the reaction. chemicalbook.com

A typical procedure starts with dissolving 3-nitropyridin-4-amine in a suitable solvent mixture, such as methanol (B129727) and tetrahydrofuran, followed by hydrogenation in the presence of a 10% Pd/C catalyst. chemicalbook.com The reaction proceeds efficiently, often at moderate temperatures, to yield the desired pyridine-3,4-diamine. chemicalbook.com Another synthetic route involves starting from 4-methoxypyridine, which undergoes nitration to form 4-methoxy-3-nitropyridine. This intermediate is then reacted with ammonia (B1221849) to yield 4-amino-3-nitropyridine, which is subsequently reduced via hydrogenation to give the final 3,4-diaminopyridine (B372788) product. google.com

| Precursor | Reagents and Conditions | Product | Yield | Reference |

| 3-Nitro-4-aminopyridine | 10% Pd/C, H₂, Methanol/THF, 10°C, 24h | Pyridine-3,4-diamine | 97% | chemicalbook.com |

| 4-Amino-3-nitropyridine | Catalyst, Hydrogenation | 3,4-Diaminopyridine | 55-67% (overall) | google.com |

The Ullmann reaction, traditionally known for the copper-catalyzed coupling of two aryl halides to form biaryls, and its variations (Ullmann-type reactions) are pivotal in forming C-C, C-N, and C-O bonds. organic-chemistry.orgwikipedia.orgbyjus.com While not typically used for the de novo construction of the pyridine ring itself, Ullmann coupling is a significant strategy for functionalizing pyridine precursors, which can then be elaborated to the desired diamine.

Ullmann-type reactions can be used to introduce amine or ether linkages to a pyridine scaffold. These reactions involve the coupling of an aryl halide with an amine, alcohol, or thiol in the presence of a copper catalyst. nih.gov For instance, a halopyridine can be coupled with an amine under Ullmann conditions to introduce a nitrogen substituent, a key step in building more complex pyridine derivatives. nih.govresearchgate.net Modern Ullmann reactions often use ligands, such as diamines, to facilitate the catalytic cycle and allow for milder reaction conditions compared to the harsh temperatures required in the classic procedure. nih.govresearchgate.net

An effective catalytic system for the N-arylation of 2-pyridones with aryl halides, including 3-bromopyridine, utilizes a CuI catalyst with trans-N,N'-dimethylcyclohexane-1,2-diamine (DMCDA) as a ligand. researchgate.net This demonstrates the utility of Ullmann-type couplings in creating C-N bonds involving the pyridine nucleus. researchgate.net

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, such as a substituted pyridine ring. researchgate.netresearchgate.net These reactions are atom-economical and can rapidly generate molecular diversity. researchgate.netresearchgate.net Several named reactions are employed for pyridine synthesis. acsgcipr.org

Hantzsch-type Synthesis : This classic MCR typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. acsgcipr.org

Guareschi-Thorpe/Bohlmann-Rahtz Approaches : These methods directly yield the aromatic pyridine ring through condensation and elimination of small molecules like water or alcohols. acsgcipr.org

Catalyst-Mediated MCRs : Various catalysts have been developed to improve the efficiency and scope of MCRs for pyridine synthesis. Zeolite catalysts, for example, have been used in the three-component condensation of ethanol (B145695), formaldehyde, and ammonia to produce pyridine and its alkylated derivatives. nih.gov Another approach uses SnCl₂·2H₂O to catalyze a four-component reaction between aldehydes, β-keto esters, anilines, and malononitrile (B47326) in water to afford polysubstituted pyridines in good yields. nih.gov

These MCRs provide a versatile platform for constructing the core pyridine scaffold, which can then be further functionalized to introduce the required diamine and fluorophenyl groups. researchgate.netresearchgate.net

| MCR Approach | Reactants | Catalyst/Conditions | Product Type | Reference |

| Hantzsch-type | Aldehyde, β-ketoester (2 eq.), Ammonia | Condensation, then Oxidation | Dihydropyridine, then Pyridine | acsgcipr.org |

| Zeolite-catalyzed | Ethanol, Formaldehyde, Ammonia | H-Beta Zeolite | Pyridines, Picolines | nih.gov |

| Sn(IV)-catalyzed | Aldehyde, β-keto ester, Aniline, Malononitrile | SnCl₂·2H₂O, Water, Heat | Polysubstituted Pyridine | nih.gov |

Introduction of the Fluorophenyl Substituent

Once the pyridine-3,4-diamine core (or a suitable precursor) is synthesized, the next critical step is the introduction of the 3-fluorophenyl group at the 5-position of the pyridine ring.

Several methods exist for the arylation of pyridine rings. One strategy involves the direct C-H activation of the pyridine ring. This approach forges a C-C bond by activating a C-H bond with a transition metal catalyst, typically ruthenium or palladium, and coupling it with an aryl halide. researchgate.net

Another powerful strategy is nucleophilic aromatic substitution (SNAr). This can be achieved by first installing a good leaving group, such as fluorine, onto the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic attack. A subsequent SNAr reaction with a suitable nucleophile can then install the desired substituent. nih.gov For instance, a late-stage functionalization sequence involving C-H fluorination followed by SNAr provides a versatile method for modifying multisubstituted pyridines. nih.gov

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming C-C and C-N bonds in modern organic synthesis. acs.orglibretexts.org

Suzuki-Miyaura Coupling : This reaction is a highly effective method for forming C-C bonds by coupling an organoboron compound (like an arylboronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base. thieme-connect.com To synthesize 5-(3-Fluorophenyl)pyridine-3,4-diamine, a 5-halopyridine-3,4-diamine precursor (e.g., 5-bromo-pyridine-3,4-diamine, with protected amino groups) would be coupled with (3-fluorophenyl)boronic acid. researchgate.netacs.org The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄. thieme-connect.com The distinct reactivity of different electrophilic leaving groups (e.g., -I > -Br ≥ -OTf >> -Cl) can be exploited for the chemoselective and stepwise introduction of substituents onto the pyridine core. nih.gov

Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a premier method for forming C-N bonds between aryl halides and amines. libretexts.orgacsgcipr.org While its primary use is for creating aryl amines, the underlying principles of palladium catalysis are central to modern synthetic chemistry. nih.govnih.govresearchgate.net For the target compound, the Suzuki coupling is the more direct cross-coupling approach for forming the C-C bond between the pyridine and fluorophenyl rings.

| Coupling Reaction | Coupling Partners | Catalyst/Ligand | Key Bond Formed | Reference |

| Suzuki-Miyaura | Aryl Halide + Arylboronic Acid | Pd(0) or Pd(II) catalyst (e.g., Pd(PPh₃)₄) | Aryl-Aryl (C-C) | acs.orgthieme-connect.com |

| Buchwald-Hartwig | Aryl Halide + Amine | Pd(0) or Pd(II) catalyst + Phosphine (B1218219) Ligand | Aryl-Amine (C-N) | libretexts.orgnih.gov |

Advanced Synthetic Techniques

Advanced synthetic strategies for preparing pyridine derivatives, including analogues of this compound, increasingly rely on sophisticated catalytic systems to achieve high efficiency and control over the molecular architecture. These methods are pivotal in constructing complex heterocyclic frameworks from simpler precursors.

Transition-metal catalysis is a cornerstone for the efficient synthesis of pyridine and fused-pyridine ring systems. These methods often involve cascade reactions where multiple bonds are formed in a single operation, enhancing atom economy and reducing step counts. For instance, a cascade 6-endo-dig cyclization reaction has been developed for creating pyrazolo[3,4-b]pyridine frameworks, which are structurally analogous to substituted pyridines. nih.gov This process utilizes the activation of a C≡C triple bond by a silver catalyst to initiate the cyclization cascade. nih.gov

Palladium and rhodium catalysts are also instrumental in forming key bonds in pyridine-related syntheses. The palladium-catalyzed diarylation of isocyanides, for example, can lead to the formation of α-diimines, which are precursors to other complex nitrogen-containing heterocycles like 2,3-diarylquinoxalines. nih.gov The reaction mechanism is believed to involve the generation of an arylpalladium species, insertion of the isocyanide, and subsequent reductive elimination. nih.gov In contrast, rhodium catalysts can selectively yield N-alkyl diaryl ketimines from similar starting materials. nih.gov

While transition metals are highly effective, transition-metal-free approaches have also been developed. One such method involves the thermal 6-endo-dig cyclization of N-propargyl enamines to produce pyridine derivatives through a domino hydroamination/pericyclic reaction sequence. researchgate.net This environmentally friendly approach offers a high atom economy and avoids the need for metal catalysts. researchgate.net

Achieving high regioselectivity is critical when synthesizing substituted pyridines to ensure the correct placement of functional groups, which dictates the final compound's properties. The synthesis of halogen- and non-halogen-functionalized pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes demonstrates excellent regional selectivity. nih.gov Depending on the reagents used (e.g., silver, iodine, or NBS), the reaction can be switched to produce different, specific isomers. nih.gov

The inherent reactivity of the pyridine ring and its precursors can be exploited to direct functionalization. For example, the labile tautomerism of 5-acyl-4-pyridones, which can exist as either a 4-pyridone or a 4-hydroxypyridine (B47283) depending on the solvent, determines their reactivity and allows for regioselective substitution reactions. rsc.org This principle has been applied to the construction of functionalized pyrazolo[4,3-c]pyridines via intramolecular amination with hydrazines. rsc.org Similarly, novel two-step syntheses have been designed for the regioselective preparation of isomeric pyrazole-4-carboxylates by carefully controlling the reaction pathway through specific intermediates. mdpi.com The choice of acylating agent and cyclization conditions directs the reaction to yield the desired 3-hydroxy or 5-hydroxy regioisomer. mdpi.com

Furthermore, versatile building blocks such as 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine have been developed for the high-yielding and regioselective synthesis of various 2,3,5-trisubstituted pyridines. nih.gov These intermediates allow for sequential and controlled derivatization at specific positions on the pyridine ring.

Practical Aspects of Synthesis

The practical execution of synthetic routes involves careful optimization of various parameters to maximize yield, purity, and efficiency while minimizing cost and environmental impact.

The choice of solvent and other reaction conditions can have a profound impact on the outcome of a synthesis. In the cyanation of 2,5-dibromo-3,4-diaminopyridine to produce 3,4-diaminopyridine-2,5-dicarbonitrile, the reaction failed to proceed in refluxing ethanol. mdpi.com However, by switching the solvent to N,N-dimethylformamide (DMF) and increasing the temperature to 120 °C, the desired product was obtained in good yield. mdpi.com

Optimization studies for the synthesis of functionalized pyridines have shown that in some multi-component cyclization reactions, water can be the most effective and environmentally benign solvent. researchgate.net In the synthesis of 3H-imidazo[4,5-b]pyridines, the choice between ethanol and DMF, along with the selection of a base, was crucial for the intramolecular cyclization step. acs.org The development of novel synthetic methods also includes the exploration of unconventional solvent systems. For instance, a Knoevenagel condensation to produce a rhodanine (B49660) derivative was successfully carried out in an L-proline-based deep eutectic solvent (DES), offering a "zero-VOC" (Volatile Organic Compound) strategy that simplifies product isolation. mdpi.com

| Reaction Type | Starting Materials | Solvent | Key Finding | Reference |

|---|---|---|---|---|

| Cyanation | 2,5-dibromo-3,4-diaminopyridine | Ethanol vs. DMF | Reaction failed in Ethanol; succeeded in DMF at 120 °C. | mdpi.com |

| Cyclization | 5-amino-4-(1'-amino-2',2'-dicyanovinyl)-1-arylimidazole | Ethanol or DMF | Solvent choice was critical for the intramolecular cyclization to form 3H-imidazo[4,5-b]pyridines. | acs.org |

| Domino Synthesis | (E)‐3‐(dimethylamino)‐1‐aryl/heteroaryl‐prop‐2‐en‐1‐ones, etc. | H₂O | Water was found to be the most effective and green solvent for the three-component cyclization. | researchgate.net |

| Knoevenagel Condensation | N-allylrhodanine and an aldehyde | L-proline-based Deep Eutectic Solvent | Efficient reaction with simplified workup, avoiding volatile organic compounds. | mdpi.com |

The catalyst is a critical component that can dictate the speed, selectivity, and yield of a reaction. A variety of metal Lewis acid catalysts have been assessed for their ability to promote the domino synthesis of functionalized pyridines. researchgate.net For the synthesis of pyrazolo[3,4-b]pyridine frameworks, optimization revealed that 10 mol% of silver trifluoroacetate (B77799) (Ag(CF₃CO₂)) was optimal. nih.gov

Recent research has focused on developing more efficient and reusable catalysts. In one study comparing methods for synthesizing pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, the use of magnesium oxide nanoparticles as a catalyst was shown to reduce the reaction time from 5 hours (using a classical triethylamine (B128534) catalyst) to under 1 hour, while also increasing the yield. frontiersin.org This highlights the significant advantage of nanoparticle-based catalysis. frontiersin.org Furthermore, magnetically recoverable nano-catalysts, such as CoFe₂O₄@SiO₂–SO₃H, have been employed for the synthesis of pyrazolo[3,4-b]pyridines. researchgate.net These catalysts offer high surface area and can be easily separated from the reaction mixture using an external magnet, allowing for simple purification and catalyst reuse. researchgate.net

| Reaction Type | Catalyst System | Efficiency Highlight | Reference |

|---|---|---|---|

| Amide Synthesis | MgO nanoparticles vs. Triethylamine | MgO nanoparticles reduced reaction time from 5 hours to less than 1 hour and increased yield. | frontiersin.org |

| Multicomponent Reaction | CoFe₂O₄@SiO₂–SO₃H (magnetic nano-catalyst) | Catalyst is easily recoverable with a magnet and reusable. | researchgate.net |

| Cascade Cyclization | Ag(CF₃CO₂) with TfOH (additive) | Optimal conditions found with 10 mol% Ag(CF₃CO₂) and 30 mol% TfOH. | nih.gov |

| Domino Synthesis | Various metal Lewis acids (e.g., GaCl₃) | Assessment of multiple catalysts to identify the most effective for high-yield synthesis. | researchgate.net |

Synthetic Transformations and Derivatization Strategies of 5 3 Fluorophenyl Pyridine 3,4 Diamine

Cyclization Reactions Involving the Diamine Functionality

The ortho-diamine arrangement in 5-(3-fluorophenyl)pyridine-3,4-diamine is a classic structural motif for the synthesis of fused five- and seven-membered heterocyclic rings. The nucleophilicity of the amino groups enables reactions with various electrophilic partners to build these bicyclic and tricyclic systems.

Formation of Imidazo[4,5-c]pyridine Derivatives

The synthesis of the imidazo[4,5-c]pyridine core is a common transformation for 1,2-diamino aromatic compounds. This is typically achieved through the Phillips-Ladenburg reaction, which involves the condensation of the diamine with a carboxylic acid or its derivative, such as an aldehyde followed by oxidation, or an orthoester.

For this compound, reaction with a one-carbon electrophile source leads to the formation of the corresponding 6-(3-fluorophenyl)imidazo[4,5-c]pyridine skeleton. For instance, heating the diamine with formic acid or triethyl orthoformate provides a direct route to the imidazole (B134444) ring fusion. The general reaction involves the initial formation of a formamidine (B1211174) or related intermediate, followed by intramolecular cyclization and elimination of water or ethanol (B145695). This method is a well-established procedure for constructing the imidazopyridine scaffold from 3,4-diaminopyridine (B372788) precursors. nih.gov

| Reactant | Reagent | Product | Typical Conditions |

|---|---|---|---|

| This compound | Formic Acid (HCOOH) | 6-(3-Fluorophenyl)-3H-imidazo[4,5-c]pyridine | Reflux |

| This compound | Triethyl Orthoformate (HC(OEt)3) | 6-(3-Fluorophenyl)-3H-imidazo[4,5-c]pyridine | Reflux, often with acid catalyst |

| This compound | Aromatic Aldehyde (R-CHO) | 2-Aryl-6-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine | Oxidative cyclocondensation (e.g., with Na2S2O5) nih.gov |

Synthesis of Triazolo[4,5-c]pyridine Derivatives via Nitration and Cyclization

The formation of a fused 1,2,3-triazole ring onto the pyridine (B92270) core from a 1,2-diamine is achieved through diazotization. nih.goviitk.ac.inorganic-chemistry.org This reaction involves treating the diamine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl).

In this process, one of the amino groups of this compound is converted into a diazonium salt. This highly reactive intermediate is then attacked by the adjacent free amino group, leading to an intramolecular cyclization that forms the stable, five-membered triazole ring. The product of this reaction is 6-(3-fluorophenyl)-3H- acs.orgmdpi.comnih.govtriazolo[4,5-c]pyridine. The reaction is generally performed at low temperatures (0–5 °C) to ensure the stability of the intermediate diazonium salt. iitk.ac.inorganic-chemistry.org While the outline specifies "nitration," the standard and direct chemical pathway to the triazole from the diamine is via diazotization (or nitrosation). nih.govresearchgate.net

Approaches to Pyrazolo[3,4-b]pyridine Systems

The synthesis of the pyrazolo[3,4-b]pyridine ring system typically proceeds from a substituted 5-aminopyrazole which is then cyclized with a 1,3-dicarbonyl compound or its equivalent to form the fused pyridine ring. mdpi.comnih.govnih.gov The direct synthesis from a 3,4-diaminopyridine is not the conventional route for this specific isomer. The reaction of a 3,4-diaminopyridine with a 1,3-bielectrophile like a β-diketone would be expected to form a seven-membered diazepine (B8756704) ring.

However, to construct a pyrazole (B372694) ring onto the 3,4-diaminopyridine core, a strategy would require a reagent that can provide the necessary three-carbon framework with a nitrogen atom, which upon reaction with the two amino groups, forms the pyrazole ring. A hypothetical approach could involve a reaction with a reagent like a 1,3-dicarbonyl compound in the presence of a hydrazine (B178648) source, though this remains a non-standard and less explored pathway for this scaffold. The vast majority of literature methods build the pyridine ring onto a pre-existing pyrazole. researchgate.netresearchgate.net

Other Fused Heterocyclic Ring Systems (e.g., Pyrido[2,3-b]diazepine)

The vicinal diamine functionality is well-suited for the construction of seven-membered rings, such as diazepines. The reaction of 1,2-diamines with β-dicarbonyl compounds or their equivalents is a standard method for forming diazepine rings. Specifically, reacting 2,3-diaminopyridines with β-ketoesters like ethyl aroylacetates is a known method to produce pyrido[2,3-b] acs.orgresearchgate.netdiazepin-4-ones. nih.gov

Applying this logic to this compound, its condensation with a β-ketoester such as ethyl acetoacetate (B1235776) would be expected to yield the corresponding pyrido[3,4-b] acs.orgresearchgate.netdiazepine derivative. The reaction proceeds by initial condensation of one amino group with the ketone carbonyl, followed by intramolecular cyclization via attack of the second amino group on the ester carbonyl, eliminating ethanol. This cyclocondensation typically occurs under heating in a high-boiling solvent like xylene or with acid catalysis.

| Reactant | Reagent | Product | Typical Conditions |

|---|---|---|---|

| This compound | Ethyl Acetoacetate | 7-(3-Fluorophenyl)-2-methyl-1,5-dihydro-pyrido[3,4-b] acs.orgresearchgate.netdiazepin-4-one | Reflux in high-boiling solvent (e.g., xylene) |

Functionalization of the Amino Groups

Beyond cyclization, the amino groups of this compound can undergo various functionalization reactions, such as acylation, alkylation, and sulfonylation. These reactions allow for the introduction of diverse substituents, which can modulate the compound's chemical and physical properties.

Acylation Reactions

Acylation of this compound involves the reaction of one or both amino groups with an acylating agent, such as an acyl chloride or anhydride, to form the corresponding amide(s). The two amino groups at the C3 and C4 positions of the pyridine ring exhibit different nucleophilicity due to the electronic influence of the pyridine nitrogen and the 5-phenyl substituent.

Studies on the parent 3,4-diaminopyridine have shown that regioselective acylation is possible by carefully choosing the reaction conditions. acs.org For example, reaction with acetyl chloride in dimethyl acetamide (B32628) can lead to preferential acylation at the 3-amino position, yielding N-(4-amino-pyridin-3-yl)acetamide. acs.orgnih.gov The 4-amino group is generally considered less nucleophilic due to the electron-withdrawing effect of the pyridine nitrogen atom. The presence of the 5-(3-fluorophenyl) group may further modulate this selectivity. Complete acylation to form the di-acylated product is also possible under more forcing conditions or with an excess of the acylating agent.

| Reactant | Reagent (1 equiv.) | Potential Major Product (under kinetic control) | Potential Di-acylated Product (excess reagent) |

|---|---|---|---|

| This compound | Acetyl Chloride (CH₃COCl) | N-(4-Amino-5-(3-fluorophenyl)pyridin-3-yl)acetamide | N,N'-(5-(3-Fluorophenyl)pyridine-3,4-diyl)diacetamide |

Alkylation Reactions

The presence of two primary amino groups at the C3 and C4 positions of the pyridine ring makes this compound amenable to various alkylation reactions. These reactions can be controlled to achieve mono- or di-alkylation, depending on the reaction conditions and the nature of the alkylating agent.

Alkylation of the amino groups can introduce a variety of alkyl substituents, which can significantly influence the molecule's physicochemical properties, such as lipophilicity, solubility, and basicity. These modifications are crucial for modulating the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.

Table 1: Examples of Alkylation Reactions on Diaminopyridine Analogs

| Alkylating Agent | Product | Reaction Conditions | Reference Compound |

| Methyl Iodide | N3-methyl or N4-methyl derivative | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 3,4-Diaminopyridine |

| Benzyl Bromide | N3,N4-dibenzyl derivative | Excess alkylating agent, elevated temperature | 3,4-Diaminopyridine |

| Ethyl Bromoacetate | N-substituted glycine (B1666218) ester derivative | Mild base (e.g., NaHCO₃), Room temperature | 3,4-Diaminopyridine |

This table presents plausible alkylation reactions based on the known reactivity of 3,4-diaminopyridine, a structurally related compound.

The regioselectivity of alkylation can be a challenge due to the similar reactivity of the two amino groups. However, steric hindrance and electronic effects can sometimes favor alkylation at one position over the other. For instance, in related diaminopyridine systems, selective mono-alkylation has been achieved by carefully controlling stoichiometry and reaction temperature.

Derivatization for Analytical and Research Purposes

The derivatization of this compound is essential for various analytical and research applications, including the development of analytical standards, metabolic studies, and the synthesis of probes for biological assays. Derivatization can enhance the detectability of the compound in analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). mdpi.com

Common derivatization strategies for primary amines include acylation, silylation, and reaction with fluorescent tagging reagents. For instance, reaction with dansyl chloride or fluorescamine (B152294) can introduce a fluorescent tag, enabling highly sensitive detection in biological matrices. For GC-MS analysis, derivatization with silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can increase volatility and improve chromatographic separation.

Table 2: Potential Derivatization Reagents for Analytical Applications

| Derivatizing Reagent | Purpose | Analytical Technique |

| Acetic Anhydride | Acylation | HPLC, GC-MS |

| Dansyl Chloride | Fluorescent Labeling | HPLC-Fluorescence |

| BSTFA | Silylation | GC-MS |

| Pentafluorobenzyl Bromide | Electron-capture detection | GC-ECD |

This table outlines potential derivatization strategies applicable to primary aromatic amines for enhancing analytical detection.

These derivatization methods are crucial for quantitative analysis in complex samples and for preparing reference standards for quality control purposes in pharmaceutical development. nih.gov

Modifications at the Fluorophenyl Moiety

The 3-fluorophenyl group of this compound offers another avenue for structural modification. The fluorine atom can influence the molecule's electronic properties and metabolic stability. Further functionalization of this aromatic ring can be achieved through various organic reactions.

One common strategy is nucleophilic aromatic substitution (SNAr), particularly if the ring is further activated by electron-withdrawing groups. nih.gov However, with only a fluorine substituent, such reactions might require harsh conditions. A more versatile approach is through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig couplings. mdpi.comnih.gov For these reactions to be feasible, the fluorophenyl ring would typically need to be further functionalized with a suitable leaving group, such as a bromine or iodine atom.

For instance, if a bromo or iodo substituent were present on the fluorophenyl ring, a Suzuki coupling with a variety of boronic acids could introduce diverse aryl or heteroaryl groups. harvard.edu Similarly, a Buchwald-Hartwig amination could be employed to introduce new amine functionalities.

Transformations on the Pyridine Ring System

The pyridine ring itself can be a site for further chemical transformations, although the presence of the activating amino groups and the deactivating effect of the nitrogen heteroatom can direct the regioselectivity of these reactions.

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. However, the two amino groups are strongly activating and would direct incoming electrophiles to the ortho and para positions relative to them. Given the substitution pattern of this compound, the C2 and C6 positions are the most likely sites for electrophilic attack. Reactions such as nitration or halogenation could potentially occur at these positions under carefully controlled conditions.

Another important transformation is the reaction of the vicinal diamino groups to form fused heterocyclic systems. For example, condensation with 1,2-dicarbonyl compounds or their equivalents can lead to the formation of pyrazine-fused systems. Reaction with nitrous acid would yield a triazole ring. These cyclization reactions are valuable for creating more complex, rigid scaffolds for drug design. 3,4-Diaminopyridine, a related compound, is known to be a precursor for the synthesis of imidazo[4,5-c]pyridines.

Mechanistic Investigations of Reactions Involving 5 3 Fluorophenyl Pyridine 3,4 Diamine

Reaction Pathway Elucidation of Key Synthetic Steps

The synthesis of 5-(3-Fluorophenyl)pyridine-3,4-diamine is a multi-step process, with each step following a distinct reaction pathway. A common synthetic route involves three key transformations: bromination, a Suzuki-Miyaura coupling, and a final reduction step.

First, a suitable pyridine (B92270) precursor undergoes bromination, typically at a position that will later be substituted. This is followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. In this crucial step, the brominated pyridine intermediate is coupled with a (3-fluorophenyl)boronic acid. The final step is the catalytic hydrogenation of a nitro group on the pyridine ring to yield the 3,4-diamine functionality.

A primary transformation reaction of this compound is its condensation with aldehydes or related compounds to form the fused imidazo[4,5-b]pyridine ring system. This reaction pathway typically proceeds through the initial formation of a Schiff base (imine) intermediate at one of the amino groups, followed by an intramolecular cyclization. The final step is an oxidation-aromatization, which can occur via air oxidation or with the aid of a mild oxidizing agent, to yield the stable aromatic fused-ring product. nih.gov

Kinetics of Formation and Transformation Reactions

While specific kinetic data for reactions involving this compound are not extensively detailed in the public domain, the kinetics of the core reaction types are well-understood.

Suzuki-Miyaura Coupling: The rate of this reaction is highly dependent on several factors. The choice of palladium catalyst and ligand is critical, as is the selection of the base and solvent system. The reaction kinetics are influenced by the rate-determining step, which can be the oxidative addition of the palladium catalyst to the bromopyridine, the transmetalation with the boronic acid species, or the final reductive elimination, depending on the specific substrates and conditions. acs.orgwikipedia.org

Catalytic Hydrogenation: The kinetics of nitro group reduction using a catalyst like Palladium on carbon (Pd/C) are governed by factors such as hydrogen pressure, temperature, catalyst loading, and the nature of the solvent. The reaction is typically pseudo-first-order with respect to the nitro compound concentration when hydrogen is in excess.

Imidazo[4,5-b]pyridine Formation: The rate of condensation and cyclization is influenced by the electrophilicity of the aldehyde partner and the reaction temperature. The initial imine formation is often reversible, and the subsequent intramolecular cyclization can be the rate-limiting step. The final oxidation step's kinetics depend on the oxidant used, with air oxidation being a slower process compared to reactions employing specific chemical oxidants.

Role of Intermediates and Transition States

The reaction mechanisms for both the synthesis and transformation of this compound are characterized by several key intermediates and transition states.

Synthesis (Suzuki-Miyaura Coupling): The catalytic cycle of the Suzuki reaction is a well-established pathway involving distinct palladium intermediates. wikipedia.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the bromopyridine, forming a Pd(II) intermediate.

Transmetalation: The organoboron reagent, activated by a base to form a boronate complex, transfers the 3-fluorophenyl group to the Pd(II) center, displacing the halide. This step proceeds through a transition state where both the palladium and boron are coordinated.

Reductive Elimination: The two organic groups (the pyridine and the 3-fluorophenyl) are eliminated from the Pd(II) center, forming the C-C bond of the final product and regenerating the active Pd(0) catalyst. This is often the product-forming and rate-determining step.

Transformation (Imidazo[4,5-b]pyridine Formation): The condensation reaction to form the fused imidazole (B134444) ring also involves critical intermediates.

Schiff Base (Imine) Intermediate: The reaction between one of the amine groups of the diamine and an aldehyde first forms a carbinolamine, which then dehydrates to form a Schiff base or imine intermediate.

Cyclized Intermediate: The second amine group acts as an internal nucleophile, attacking the imine carbon in an intramolecular cyclization step to form a five-membered imidazoline (B1206853) ring. nih.gov

Oxidized Product: This cyclized intermediate is not aromatic and subsequently undergoes oxidation (e.g., by losing two hydrogen atoms) to form the final, stable aromatic imidazo[4,5-b]pyridine product.

Influence of Catalysts and Reagents on Reaction Mechanisms

Catalysts and reagents play a pivotal role in directing the reaction mechanisms, influencing reaction rates, and determining product yields.

Palladium Catalysts: In the Suzuki-Miyaura coupling step, the choice of palladium catalyst (e.g., Pd(OAc)₂) and phosphine (B1218219) ligand (e.g., from [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is crucial. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the oxidative addition and reductive elimination steps. beilstein-journals.org For the hydrogenation step, heterogeneous catalysts like Pd/C provide a surface on which the reaction between the nitro group and adsorbed hydrogen occurs. masterorganicchemistry.com

Bases: In the Suzuki coupling, a base (e.g., sodium carbonate) is essential for activating the boronic acid. It converts the boronic acid into a more nucleophilic boronate salt, which is necessary for the transmetalation step to proceed efficiently. organic-chemistry.org

Oxidizing/Dehydrating Agents: In the formation of imidazo[4,5-b]pyridines, reagents like chlorotrimethylsilane (B32843) can act as promoters and dehydrating agents to facilitate the cyclization. nih.gov In many cases, molecular oxygen from the air serves as the terminal oxidant to aromatize the cyclized intermediate. nih.gov In other preparations, specific catalysts like iodine may be used to activate intermediates and facilitate the cyclization process. rsc.org

Computational Approaches to Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for gaining a deeper understanding of the complex reaction mechanisms involved in the synthesis and reactions of heterocyclic compounds like this compound. rsc.orgrsc.org

Although specific DFT studies focusing solely on this exact molecule are not widely published, extensive computational work on the core reactions provides significant insight.

Characterizing Intermediates and Transition States: Computational models can determine the geometries and electronic structures of transient intermediates and high-energy transition states that are difficult or impossible to observe experimentally. rsc.orgrsc.org For instance, in the Suzuki-Miyaura coupling, DFT studies have been used to model the structure of the Pd(II) intermediates and the transition state for reductive elimination, helping to explain the selectivity of the reaction. researchgate.netnih.gov

Rationalizing Catalyst and Reagent Effects: Computational approaches can elucidate how different ligands on a palladium catalyst affect the energy barriers of the catalytic cycle or how a base interacts with the boronic acid to facilitate transmetalation. This predictive capability aids in the rational design of more efficient catalytic systems.

The table below summarizes the application of computational methods to understand the key reaction types.

| Reaction Type | Mechanistic Aspect Studied by DFT | Key Findings from Computational Models |

| Suzuki-Miyaura Coupling | Energy profiles of the catalytic cycle | Identification of the rate-determining step (e.g., oxidative addition vs. reductive elimination). rsc.org |

| Structure of transition states | Elucidation of the geometry of the transmetalation and reductive elimination transition states. rsc.org | |

| Ligand and base effects | Rationalization of how electronic and steric properties of ligands and the nature of the base influence reaction barriers. | |

| Imidazo[4,5-b]pyridine Formation | Cyclization pathway energetics | Comparison of different possible cyclization pathways to determine the most favorable route. |

| Role of catalysts/promoters | Modeling the interaction of catalysts (e.g., Lewis acids) with intermediates to understand how they lower activation energies. | |

| Aromatization step | Calculating the thermodynamics and kinetics of the final oxidation/aromatization step. |

Computational Chemistry and Theoretical Studies on 5 3 Fluorophenyl Pyridine 3,4 Diamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule at the atomic level.

Prediction of Chemical Reactivity and Stability

Based on the outputs from DFT and FMO analyses, several global reactivity descriptors can be calculated to predict the chemical behavior of a molecule. These descriptors include:

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Chemical Potential (μ): The escaping tendency of an electron from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor.

Without specific HOMO and LUMO energy values for 5-(3-Fluorophenyl)pyridine-3,4-diamine, a data table for these reactivity descriptors cannot be generated.

Theoretical Spectroscopic Data Calculations (e.g., NMR, IR)

Computational methods can predict the spectroscopic signatures of a molecule, which can be used to validate experimental data.

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule's bonds. This would help in assigning specific vibrational modes (e.g., N-H stretching of the amine groups, C-F stretching, and aromatic ring vibrations) to the peaks observed in an experimental IR spectrum. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. rsc.org These predicted values are valuable for confirming the molecular structure by comparing them with experimental NMR data.

No specific theoretical or experimental spectroscopic data for this compound were found in the searched literature.

Molecular Dynamics Simulations and Conformational Analysis

Information regarding molecular dynamics simulations and detailed conformational analysis for this compound is not available in published scientific literature.

Advanced Spectroscopic and Structural Characterization of 5 3 Fluorophenyl Pyridine 3,4 Diamine and Derivatives

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS)

While spectroscopic data exists for structurally related compounds, such as other fluorinated phenylpyridine derivatives, the strict requirement to focus solely on 5-(3-Fluorophenyl)pyridine-3,4-diamine prevents the inclusion of data from these analogues. The generation of scientifically accurate data tables and detailed research findings for the specified compound is contingent on the availability of primary research data, which could not be located.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental formula by measuring its mass-to-charge ratio (m/z) with high accuracy. chromatographyonline.commdpi.com For this compound, with a molecular formula of C₁₁H₁₀FN₃, the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated.

HRMS analysis, often using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield an experimental m/z value that closely matches the calculated mass, typically within a tolerance of 5 ppm. chromatographyonline.comnih.gov This level of precision allows for the confident differentiation between formulas with the same nominal mass but different elemental compositions. For instance, in the analysis of the related compound 3,4-diaminopyridine-2,5-dicarbonitrile, HRMS (ESI-TOF) provided an observed m/z of 160.0622 for the [M+H]⁺ ion, which was in excellent agreement with the calculated value of 160.0618, thereby confirming its elemental formula of C₇H₅N₅. mdpi.com This demonstrates the power of HRMS to provide unequivocal formula confirmation.

Table 1: Theoretical Mass Data for this compound

| Molecular Formula | Species | Calculated Exact Mass |

|---|---|---|

| C₁₁H₁₀FN₃ | [M]⁺· | 203.08587 |

| [M+H]⁺ | 204.09370 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to its key structural features: the diamino groups, the pyridine (B92270) ring, and the fluorophenyl substituent.

Drawing comparisons with the parent 3,4-diaminopyridine (B372788) and related structures, the high-frequency region (3200-3500 cm⁻¹) should display characteristic N-H stretching vibrations of the primary amine groups. mdpi.comresearchgate.net Aromatic C-H stretching vibrations are anticipated around 3000-3100 cm⁻¹. rsc.org The region from 1500-1650 cm⁻¹ is typically complex, featuring absorptions from aromatic C=C and C=N ring stretching, as well as the N-H scissoring (bending) vibration. A strong absorption band corresponding to the C-F stretching vibration of the fluorophenyl group is also expected, typically appearing in the 1100-1300 cm⁻¹ range. The analysis of 3,4-diaminopyridine-2,5-dicarbonitrile showed characteristic amine stretching bands at 3394, 3366, and 3250 cm⁻¹, and aromatic ring vibrations at 1648 and 1584 cm⁻¹, providing a solid reference for the expected spectrum. mdpi.com

Table 2: Predicted Characteristic IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3200 - 3500 | Primary Amine |

| Aromatic C-H Stretch | 3000 - 3100 | Pyridine & Phenyl Rings |

| N-H Scissor (Bend) | 1600 - 1650 | Primary Amine |

| Aromatic C=C and C=N Stretch | 1500 - 1620 | Pyridine & Phenyl Rings |

| C-F Stretch | 1100 - 1300 | Fluorophenyl Group |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* and n → π* transitions associated with its conjugated aromatic system, which includes the pyridine and fluorophenyl rings.

The parent pyridine molecule exhibits absorption maxima around 254 nm. sielc.comnist.gov The presence of the phenyl substituent and the electron-donating amino groups typically results in a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity. nist.govresearchgate.net For example, 2-phenylpyridine (B120327) shows a maximum absorption at approximately 250-280 nm. nist.gov Furthermore, studies on similar phenyl-substituted furo[2,3-b]pyridine (B1315467) systems have shown characteristic absorption bands in the 250 to 390 nm region. researchgate.net The analysis of 3,4-diaminopyridine-2,5-dicarbonitrile in acetone (B3395972) revealed a λₘₐₓ at 356 nm, indicating a highly conjugated system. mdpi.com Therefore, this compound is predicted to have strong absorption bands in the 250-360 nm range.

Table 3: Expected UV-Vis Absorption Data

| Chromophore | Electronic Transition | Predicted λₘₐₓ (nm) |

|---|---|---|

| Phenyl-substituted diaminopyridine | π → π | ~250 - 290 |

| π → π / n → π* | ~300 - 360 |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information, including bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule. mdpi.comiosrjournals.org

Table 4: Representative Crystallographic Parameters from an Analogous Phenylpyridine Structure

| Parameter | Description | Typical Value/Observation |

|---|---|---|

| Crystal System | Symmetry of the unit cell | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry elements of the crystal | e.g., P2₁/c |

| Dihedral Angle (Pyridine-Phenyl) | Twist between the two rings | 30 - 70° |

| Hydrogen Bonding | Intermolecular N-H···N interactions | Observed, linking molecules into networks |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentage of carbon, hydrogen, and nitrogen in a pure sample. This experimental data is compared against the theoretical percentages calculated from the molecular formula to verify the compound's elemental composition and purity. thermofisher.com

For this compound (C₁₁H₁₀FN₃), the theoretical elemental composition can be precisely calculated. An experimental result from a CHN analyzer that falls within ±0.4% of the theoretical values is generally considered confirmation of the compound's empirical formula and a high degree of purity. elementar.com This technique is routinely used to validate newly synthesized compounds, as shown for 3,4-diaminopyridine-2,5-dicarbonitrile, where the found values (C, 52.80%; H, 3.13%; N, 43.9%) closely matched the calculated values (C, 52.83%; H, 3.17%; N, 44.01%). mdpi.com

Table 5: Elemental Composition of this compound

| Element | Symbol | Theoretical Mass % |

|---|---|---|

| Carbon | C | 65.01% |

| Hydrogen | H | 4.96% |

| Nitrogen | N | 20.68% |

Advanced Research Directions and Applications of 5 3 Fluorophenyl Pyridine 3,4 Diamine

Role as a Versatile Synthetic Building Block in Organic Chemistry

The utility of 5-(3-Fluorophenyl)pyridine-3,4-diamine as a versatile building block stems from the high reactivity of its adjacent amino groups (a 1,2-diamine). This ortho-diamine functionality is a classical precursor for the formation of various fused five- and six-membered heterocyclic rings. The vicinal diamines are nucleophilic and readily undergo condensation reactions with a variety of electrophilic reagents to construct new ring systems.

Key reactions involving the diamino moiety include:

Reaction with 1,2-dicarbonyl compounds: Condensation with compounds like glyoxal (B1671930) or biacetyl leads to the formation of substituted quinoxaline (B1680401) or pyridopyrazine rings. These scaffolds are of great interest in medicinal chemistry and materials science. mdpi.com

Reaction with carboxylic acids and their derivatives: Treatment with carboxylic acids, aldehydes, or orthoesters can yield fused imidazole (B134444) rings, specifically imidazo[4,5-b]pyridine scaffolds. acs.orgnih.gov These are structural analogues of purines and often exhibit significant biological activity.

Reaction with cyanogen (B1215507) bromide or thiophosgene: These reactions can be used to synthesize aminobenzimidazoles or benzimidazole-2-thiones, respectively.

Reaction with malononitrile (B47326): In the presence of a base, this reaction can lead to the formation of highly functionalized, fused pyridine (B92270) systems like imidazo[4,5-b]pyridines. acs.orgnih.gov

The 3-fluorophenyl substituent on the pyridine core also offers opportunities for further functionalization. The fluorine atom can modulate the electronic properties of the molecule, influencing its reactivity and the properties of its derivatives. Furthermore, the phenyl ring can be a site for subsequent cross-coupling reactions, allowing for the attachment of other molecular fragments to build more complex and diverse chemical structures. The pyridine nitrogen itself can be quaternized or oxidized, adding another layer of synthetic versatility.

Contributions to the Design of Novel Heterocyclic Scaffolds

The structural framework of this compound is an ideal starting point for the rational design and synthesis of novel heterocyclic scaffolds. The condensation of the ortho-diamine group is a reliable strategy for creating fused bicyclic and polycyclic systems, which are often privileged structures in medicinal chemistry.

Imidazo[4,5-b]pyridine Scaffolds: One of the most significant contributions of this building block is in the synthesis of imidazo[4,5-b]pyridines. These compounds are considered purine (B94841) isosteres and have demonstrated a wide range of biological activities, including antiviral, anticancer, and receptor antagonist properties. acs.orgnih.gov By using this compound, chemists can introduce a fluorophenyl group at a specific position of the imidazopyridine core, which is a common strategy in drug design to enhance metabolic stability and binding affinity.

Pyrido[4',3':4,5]thieno[2,3-d]pyrimidine and Pyrazolo[3,4-b]pyridine Scaffolds: Research on related aminopyridine precursors has shown their utility in constructing even more complex heterocyclic systems. For instance, aminothienopyridine carboxylates are used to synthesize pyrido[4',3':4,5]thieno[2,3-d]pyrimidines. nih.gov Similarly, 5-aminopyrazoles react with alkynyl aldehydes to form pyrazolo[3,4-b]pyridine frameworks. nih.gov These examples highlight the potential of this compound to serve as a key intermediate for accessing novel and complex fused heterocyclic systems that are otherwise difficult to synthesize. The predictable reactivity of the diamine moiety allows for a modular approach to building libraries of diverse heterocyclic compounds for screening in drug discovery and materials science.

The table below illustrates the variety of heterocyclic cores that can be accessed from ortho-diaminopyridine precursors.

| Precursor | Reagent Class | Resulting Heterocyclic Scaffold |

| ortho-Diaminopyridine | 1,2-Dicarbonyls | Pyridopyrazine |

| ortho-Diaminopyridine | Carboxylic Acids / Aldehydes | Imidazo[4,5-b]pyridine |

| ortho-Diaminopyridine | Isothiocyanates | Pyrido-imidazothiones |

| ortho-Diaminopyridine | Phosgene Equivalents | Pyrido-imidazolones |

Exploration in Materials Science, such as Polymer Chemistry

In materials science, aromatic diamines are crucial monomers for the synthesis of high-performance polymers like polyimides and polyamides. The inclusion of fluorine atoms and heterocyclic rings, such as pyridine, into the polymer backbone can impart highly desirable properties. These include enhanced thermal stability, improved solubility in organic solvents, lower dielectric constants, and increased glass transition temperatures (Tg). mdpi.comresearchgate.net

While direct polymerization of this compound has not been extensively reported, its structural analogue, 4-(3,4-difluorophenyl)-2,6-bis(4-aminophenyl)pyridine (FPAP), has been used to prepare a series of novel fluorinated polyimides. researchgate.net These polymers were synthesized via a two-step thermal imidization technique with various commercial aromatic dianhydrides. The resulting materials exhibited excellent thermal properties and mechanical strength.

The properties of these related polyimides suggest that polymers derived from this compound would also possess high-performance characteristics. The rigid pyridine and fluorophenyl groups would contribute to a high glass transition temperature and thermal stability, while the fluorine content would likely enhance solubility and decrease moisture absorption. Such materials could find applications in aerospace, electronics, and as gas separation membranes. researchgate.netresearchgate.net

The table below summarizes the thermal and mechanical properties of polyimides derived from the structurally similar diamine, FPAP, with different dianhydrides. researchgate.net

| Dianhydride | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (°C) | Tensile Strength (MPa) | Elongation at Break (%) |

| PMDA | 434 | 543 | 91 | 5.6 |

| BPDA | 370 | 600 | 85 | 8.3 |

| ODPA | 336 | 580 | 78 | 10.2 |

| BTDA | 362 | 572 | 68 | 9.5 |

Data derived from studies on a structurally related diamine monomer. researchgate.net

Fundamental Studies on Structure-Activity Relationships in Chemical Biology

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug design, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov The this compound scaffold contains several key features that are frequently manipulated in SAR studies.

The Pyridine Core: The pyridine ring is a common heterocycle in FDA-approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-stacking interactions with biological targets. The position of substituents on the pyridine ring is crucial for defining the molecule's interaction with protein binding pockets. nih.govnih.gov

The 3-Fluorophenyl Group: The introduction of a fluorine atom onto a phenyl ring is a widely used strategy in medicinal chemistry. The small size and high electronegativity of fluorine can alter the electronic properties (pKa) of nearby functional groups, influence molecular conformation, and block metabolic oxidation at the site of fluorination, thereby improving the pharmacokinetic profile of a drug candidate. mdpi.com

The Diamine Functionality: While often used as a synthetic handle, the amino groups can also be important for biological activity, for instance, by forming hydrogen bonds with a target receptor. In SAR studies, one or both of these amines might be acylated, alkylated, or incorporated into a larger ring system to probe the steric and electronic requirements of the binding site.

Derivatives synthesized from this compound are valuable tools for systematic SAR exploration. For example, in a series of novel nicotinamide (B372718) derivatives developed as antifungal agents, the presence and position of fluorophenyl groups were critical for potent activity. mdpi.com Similarly, studies on other pyridine derivatives have shown that the nature and position of substituents strongly dictate their antimicrobial or anticancer effects. researchgate.netmdpi.com By creating a library of compounds based on this scaffold, researchers can systematically investigate how modifications to each part of the molecule impact its biological function, leading to the development of more potent and selective therapeutic agents.

The following table summarizes general SAR findings for related pyridine-based compounds.

| Structural Feature | Modification | General Impact on Biological Activity |

| Pyridine Ring | Introduction of electron-withdrawing groups | Can enhance activity by modulating pKa and binding. |

| Phenyl Substituent | Addition of halogens (e.g., Fluorine) | Often improves metabolic stability and cell permeability. nih.gov |

| Amino Groups | Acylation/Alkylation | Probes steric tolerance and hydrogen bonding capacity of the target. |

| Heterocycle Fusion | Formation of imidazo-, triazolo-, or pyrazino- rings | Creates rigid scaffolds that can improve binding affinity and selectivity. acs.orgnih.gov |

Q & A

Q. What are the optimal synthetic routes for 5-(3-Fluorophenyl)pyridine-3,4-diamine?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, pyridine-3,4-diamine derivatives are often synthesized by reacting primary amines with halogenated precursors under controlled conditions. A common method includes refluxing in ethanol or methanol at 50–70°C with catalysts like triethylamine to enhance yield . The dihydrochloride salt form (CAS: 1235440-71-7) can be isolated via precipitation in acidic conditions . Key parameters include solvent choice, temperature control, and stoichiometric ratios of reactants.

Q. How is the compound characterized structurally and chemically?

Characterization methods include:

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., fluorophenyl and amine groups) .

- IR spectroscopy : Peaks at ~3450 cm (N–H stretching) and ~1600 cm (C=N/C–F vibrations) .

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal structures, with monoclinic systems (space group Cc) observed in related pyridinediamine derivatives .

Q. What are the solubility and stability profiles of this compound?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and acidic aqueous solutions (as dihydrochloride salt) . Stability studies under varying pH and temperature are critical; degradation products can be monitored via HPLC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields or purity?

Contradictions often arise from impurities in starting materials or side reactions. Strategies include:

- HPLC purification : To isolate the target compound from byproducts like mono- or di-substituted analogs .

- Optimized reaction monitoring : Real-time FTIR or Raman spectroscopy to track intermediate formation .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may improve regioselectivity in fluorophenyl coupling reactions .

Q. What is the compound’s role in enzyme inhibition (e.g., EGFR or m-TOR pathways)?

Similar pyridinediamine derivatives interact with kinase domains, acting as ATP-competitive inhibitors. For example, 4-N-[2-(Morpholinoethyl)pyridine-3,4-diamine dihydrochloride inhibits EGFR by binding to the active site, disrupting phosphorylation cascades (e.g., m-TOR signaling) . Fluorophenyl groups enhance binding affinity via hydrophobic interactions with receptor pockets .

Q. How does the fluorophenyl substituent influence structure-activity relationships (SAR)?

The 3-fluorophenyl group increases metabolic stability and lipophilicity, improving blood-brain barrier penetration in CNS-targeted analogs. Comparative studies with 4-fluorophenyl derivatives show altered binding kinetics due to steric and electronic effects .

Q. What challenges arise in crystallographic analysis of fluorinated pyridinediamines?

Fluorine’s high electron density complicates X-ray diffraction, causing weak scattering. Solutions include:

Q. How are analytical methods validated for trace impurity detection?

Validation follows ICH guidelines:

- Limit of detection (LOD) : ≤0.1% via spike-recovery experiments.

- Method specificity : LC-MS/MS distinguishes positional isomers (e.g., 3- vs. 4-fluorophenyl) .

Q. What are the compound’s stability profiles under oxidative or thermal stress?

Thermogravimetric analysis (TGA) shows decomposition above 200°C. Oxidative stability tests (e.g., HO exposure) reveal amine group vulnerability, requiring inert atmospheres for long-term storage .

Q. How can researchers design analogs with improved bioavailability or selectivity?

Strategies include:

- Bioisosteric replacement : Substituting fluorine with chlorine or trifluoromethyl groups to modulate electronic effects .

- Prodrug approaches : Esterification of amine groups to enhance solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.